molecular formula C8H7Cl2NO B15235361 (3S)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine CAS No. 1241679-92-4

(3S)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine

Katalognummer: B15235361
CAS-Nummer: 1241679-92-4
Molekulargewicht: 204.05 g/mol
InChI-Schlüssel: ZUKFBYMLGJQSCE-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine is a chemical compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine typically involves multiple steps. One common method starts with the chlorination of a benzofuran derivative, followed by amination. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems helps in scaling up the production while ensuring safety and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using palladium on carbon as a catalyst.

    Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups using nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a benzofuranone derivative, while reduction could produce a fully saturated amine.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3S)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is being explored for its potential to treat various diseases. Its structural features allow it to bind to specific receptors, making it a promising lead compound in drug development.

Industry

Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and resins.

Wirkmechanismus

The mechanism of action of (3S)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3S)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine: shares similarities with other benzofuran derivatives, such as 4-chloro-2,3-dihydro-1-benzofuran-3-amine and 7-chloro-2,3-dihydro-1-benzofuran-3-amine.

    4,7-Dichloro-1-benzofuran: is another related compound, differing by the absence of the amine group.

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of both chlorine and amine functional groups

Eigenschaften

CAS-Nummer

1241679-92-4

Molekularformel

C8H7Cl2NO

Molekulargewicht

204.05 g/mol

IUPAC-Name

(3S)-4,7-dichloro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7Cl2NO/c9-4-1-2-5(10)8-7(4)6(11)3-12-8/h1-2,6H,3,11H2/t6-/m1/s1

InChI-Schlüssel

ZUKFBYMLGJQSCE-ZCFIWIBFSA-N

Isomerische SMILES

C1[C@H](C2=C(C=CC(=C2O1)Cl)Cl)N

Kanonische SMILES

C1C(C2=C(C=CC(=C2O1)Cl)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.